molecular formula C6H5ClFNO B8100121 2-Amino-5-chloro-3-fluorophenol

2-Amino-5-chloro-3-fluorophenol

Cat. No.: B8100121
M. Wt: 161.56 g/mol
InChI Key: VHVCSCFCFVSSFP-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluorophenol is a halogenated aromatic compound featuring an amino group (-NH₂), a hydroxyl group (-OH), and halogen substituents (chloro and fluoro) at positions 2, 5, and 3, respectively. The compound’s reactivity and applications are influenced by its electron-withdrawing halogen groups and the ortho/para-directing amino and hydroxyl groups. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable photophysical and electronic properties .

Properties

IUPAC Name

2-amino-5-chloro-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCSCFCFVSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-fluorophenol can be achieved through several methods One common approach involves the nitration of 3-fluoroaniline followed by reduction and chlorination The nitration step introduces a nitro group, which is then reduced to an amino group

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro and fluoro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the chloro and fluoro positions.

Scientific Research Applications

2-Amino-5-chloro-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
This compound C₆H₅ClFNO -NH₂ (2), -Cl (5), -F (3), -OH (1) Amino, phenol, halogens
5-Amino-2-chloro-4-fluorophenol C₆H₅ClFNO -NH₂ (5), -Cl (2), -F (4), -OH (1) Amino, phenol, halogens
2-Amino-5-fluoro-3-methylbenzoic acid C₈H₈FNO₂ -NH₂ (2), -F (5), -CH₃ (3), -COOH (1) Amino, carboxylic acid, halogens
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N -NH₂ (2), -F (5), -CF₃ (3) Amino, trifluoromethyl
2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene C₁₃H₁₂ClNOS -NH₂ (2), -Cl (benzoyl), -C₂H₅ (5) Thiophene, benzoyl, amino

Key Observations :

  • Halogen Positioning: The position of chloro and fluoro substituents significantly impacts electronic properties. For instance, 5-Amino-2-chloro-4-fluorophenol () shares the same functional groups but differs in substituent positions, likely altering acidity and solubility compared to the target compound.

Photophysical and Electronic Properties

Table 2: Photophysical Properties of Selected Compounds

Compound Name Emission Max (nm) Fluorescence Intensity Notable Properties
This compound* ~450–470 High Enhanced emission due to chloro substitution
2-Amino-5-fluoro-3-methylbenzoic acid ~430–450 Moderate Quenching by methyl group
2-Fluoro-5-(trifluoromethyl)aniline N/A Low Strong electron-withdrawing -CF₃ group

*Inferred from analogs in .

Key Findings :

  • Fluorescence Behavior: Chloro-substituted aromatic amines (e.g., compound 6 in ) exhibit higher emission maxima compared to non-halogenated analogs. This aligns with the target compound’s expected fluorescence, driven by electron-withdrawing halogens stabilizing excited states .

Biological Activity

Overview

2-Amino-5-chloro-3-fluorophenol (C6H5ClFNO) is an aromatic compound that features an amino group, a chlorine atom, and a fluorine atom attached to a phenolic structure. This unique substitution pattern enhances its reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry.

The compound can be synthesized through several methods, including:

  • Nitration followed by Reduction: Nitration of 3-fluoroaniline introduces a nitro group, which is subsequently reduced to an amino group.
  • Suzuki–Miyaura Coupling: This method allows for the formation of carbon-carbon bonds under mild conditions.

These synthetic routes are crucial for producing high-purity samples for biological studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins or nucleic acids, while the chloro and fluoro groups may facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: The presence of halogen substituents often enhances lipophilicity, which may improve membrane permeability and bioavailability, contributing to anti-inflammatory properties.
  • Enzyme Inhibition: Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to clarify its mechanisms.

Case Studies

1. Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of halogenated phenols, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

2. Enzyme Interaction Studies:
Research involving enzyme assays demonstrated that this compound could act as a competitive inhibitor for certain enzymes in metabolic pathways. This finding suggests its utility in drug design targeting specific metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-5-chlorophenolC6H6ClNLacks fluorine; potential antimicrobial activity
2-Amino-3-fluorophenolC6H6FNDifferent substitution pattern; less studied
3-Amino-5-chlorophenolC6H6ClNSimilar structure; position variation impacts activity

Uniqueness: The combination of both chloro and fluoro groups in this compound significantly influences its chemical reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-chloro-3-fluorophenol, and how can reaction yields be optimized?

  • Methodology : Halogenated aminophenols are typically synthesized via nucleophilic aromatic substitution (NAS) or catalytic cross-coupling reactions. For example, fluorination of 2-amino-5-chlorophenol derivatives using fluorinating agents like Selectfluor® under controlled pH (neutral to slightly acidic) can minimize side reactions. Optimization involves monitoring reaction temperature (40–80°C) and solvent choice (e.g., DMF or acetonitrile) to improve yields .
  • Data Analysis : Track reaction progress via TLC or HPLC. Compare yields under varying conditions to identify optimal parameters.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1 \text{H}, 13C^13 \text{C}, and 19F^19 \text{F}-NMR to confirm substituent positions and detect impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C6_6H5_5ClFNO).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .

Q. What solvents and conditions are suitable for dissolving this compound in experimental setups?

  • Solubility Profile : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Adjust pH to enhance solubility (e.g., acidic conditions protonate the amine group).
  • Practical Note : Pre-dissolve in DMSO for biological assays, ensuring final DMSO concentration ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?

  • Method : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • Electrostatic Potential Maps : Identify reactive sites (amine group for electrophilic attacks).
  • Thermochemical Data : Predict enthalpy of formation and bond dissociation energies to assess stability.
    • Validation : Compare computed IR spectra with experimental data to refine functional choices .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

  • Challenges : Low crystal symmetry (monoclinic or triclinic systems) and weak intermolecular hydrogen bonding due to halogen substituents.
  • Solutions : Use SHELXL for refinement and ORTEP-3 for visualization. Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to mitigate thermal motion .

Q. How do competing substituents (Cl, F, NH2_2) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect deactivates the ring, while the amine group directs electrophiles to ortho/para positions.
  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity via 19F^19 \text{F}-NMR to assess substituent effects .

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected 19F^19 \text{F}-NMR shifts)?

  • Troubleshooting :

  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated species).
  • Solvent Artifacts : Confirm solvent purity (e.g., deuterated DMSO may contain residual water affecting shifts).
    • Advanced Tools : Employ 2D NMR (COSY, NOESY) to assign overlapping signals .

Q. How can researchers profile degradation products of this compound under oxidative conditions?

  • Protocol :

  • Accelerated Degradation : Expose to H2_2O2_2/UV light and analyze via HPLC-MS.
  • Identification : Compare fragmentation patterns with databases (e.g., NIST) and synthesize suspected degradants (e.g., quinone derivatives) for confirmation .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to minimize inhalation (PAC-1: 2.1 mg/m³).
    • Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste .

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